molecular formula C24H25NO4 B2521974 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid CAS No. 2171973-33-2

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B2521974
CAS No.: 2171973-33-2
M. Wt: 391.467
InChI Key: UQCIWGDENMGQEW-UHFFFAOYSA-N
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Description

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[44]nonane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid typically involves multiple steps. One common method includes the protection of amino acids with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The reaction mixture is cooled to room temperature, concentrated under reduced pressure, and the obtained solid is washed with n-hexane/ethyl acetate (95/5) and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions during synthesis. The spirocyclic structure provides stability and unique reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)21-13-25(15-24(21)11-5-6-12-24)23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCIWGDENMGQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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